molecular formula C16H31FO2 B14416213 8-Fluorohexadecanoic acid CAS No. 86569-21-3

8-Fluorohexadecanoic acid

Cat. No.: B14416213
CAS No.: 86569-21-3
M. Wt: 274.41 g/mol
InChI Key: OBHQHJZVMILFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluorohexadecanoic acid is a fluorinated fatty acid with the molecular formula C16H31FO2. This compound is characterized by the presence of a fluorine atom at the 8th position of the hexadecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluorohexadecanoic acid typically involves the introduction of a fluorine atom into the fatty acid chain. One common method is the fluorination of hexadecanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions can be optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Fluorohexadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluorohexadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It serves as a probe to study the effects of fluorinated fatty acids on biological membranes and enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique properties.

    Industry: It is used in the production of specialized surfactants and lubricants.

Mechanism of Action

The mechanism of action of 8-fluorohexadecanoic acid involves its interaction with biological membranes and enzymes. The presence of the fluorine atom alters the compound’s lipophilicity and membrane permeability, which can affect cellular processes. Additionally, the fluorine atom can influence the compound’s binding affinity to specific enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 8-Fluorohexadecanoic acid is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

86569-21-3

Molecular Formula

C16H31FO2

Molecular Weight

274.41 g/mol

IUPAC Name

8-fluorohexadecanoic acid

InChI

InChI=1S/C16H31FO2/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15H,2-14H2,1H3,(H,18,19)

InChI Key

OBHQHJZVMILFAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.